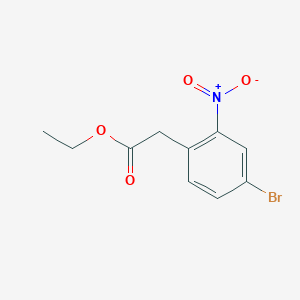
Ethyl 2-(4-bromo-2-nitrophenyl)acetate
概要
説明
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom and a nitro group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
科学的研究の応用
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in the development of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments
Safety and Hazards
The safety information for Ethyl 2-(4-bromo-2-nitrophenyl)acetate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate typically involves the esterification of 2-(4-bromo-2-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted phenylacetates.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Reduction: Ethyl 2-(4-amino-2-nitrophenyl)acetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Hydrolysis: 2-(4-bromo-2-nitrophenyl)acetic acid and ethanol.
作用機序
The mechanism of action of Ethyl 2-(4-bromo-2-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound undergoes hydrolysis to produce 2-(4-bromo-2-nitrophenyl)acetic acid and ethanol, which can then participate in further biochemical reactions. The bromine and nitro substituents on the phenyl ring influence the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Ethyl 2-(4-chloro-2-nitrophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-bromo-2-nitrophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-bromo-2-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
ethyl 2-(4-bromo-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHDZQLBGMIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631518 | |
| Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199328-35-3 | |
| Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

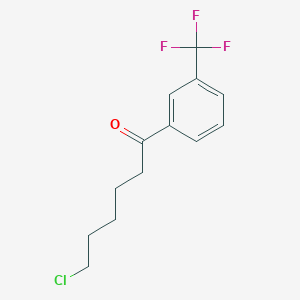


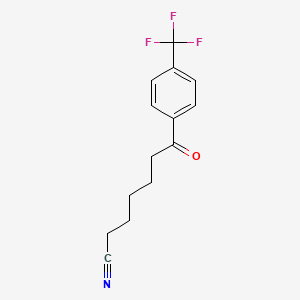
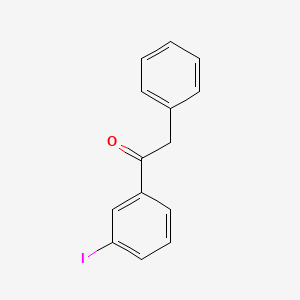

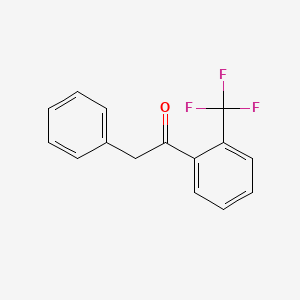
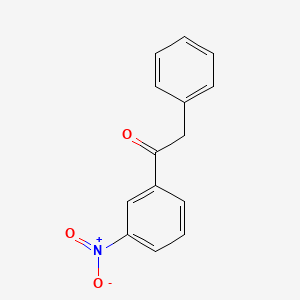
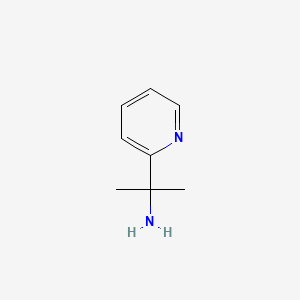
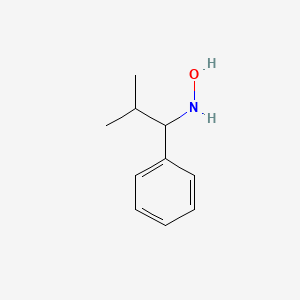

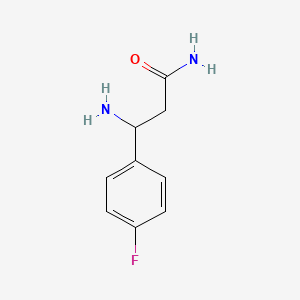
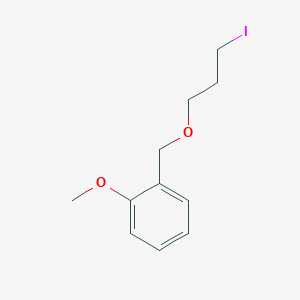
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)
